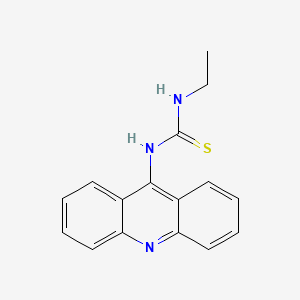

N-Acridin-9-yl-N'-ethylthiourea

Description

Contextualization of Acridine (B1665455) Derivatives in Chemical Research

Acridine, a nitrogen-containing heterocyclic aromatic compound, and its derivatives have long been a cornerstone of chemical and pharmaceutical research. nih.govnih.gov The planar tricyclic structure of acridine allows it to intercalate between the base pairs of DNA, a mechanism that underpins the biological activity of many of its derivatives. researchgate.net This has led to the development of numerous acridine-based compounds with a wide array of applications.

Historically, acridine derivatives were first recognized for their use as dyes and antibacterial agents. nih.gov Their role in medicinal chemistry has since expanded significantly, with derivatives exhibiting anticancer, antimalarial, antiviral, and antiparasitic properties. nih.govnih.gov For instance, amsacrine, an acridine derivative, has been used clinically as an anticancer agent. nih.gov The versatility of the acridine nucleus allows for chemical modifications at various positions, most commonly at the 9-position, enabling the fine-tuning of its biological and physical properties. researchgate.net

Table 1: Selected Acridine Derivatives and Their Primary Area of Research

| Compound Name | Primary Area of Research |

| Proflavine | Antiseptic |

| Quinacrine | Antimalarial, Antiprotozoal |

| Amsacrine | Anticancer |

| Tacrine | Alzheimer's Disease (Cholinesterase inhibitor) |

Role of Thiourea (B124793) Moieties in Organic Synthesis and Ligand Design

Thiourea, a simple organosulfur compound, and its derivatives are remarkably versatile building blocks in organic synthesis and coordination chemistry. spectrabase.comnih.gov The presence of both nitrogen and sulfur atoms allows thiourea moieties to act as effective ligands, forming stable complexes with a variety of metal ions. nih.gov This property is crucial in the design of catalysts and functional materials.

In organic synthesis, thioureas serve as precursors for the synthesis of a wide range of heterocyclic compounds. spectrabase.com They are also employed as organocatalysts, for example, in promoting reactions like the reductive amination of aldehydes. Furthermore, thiourea derivatives themselves exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer effects. spectrabase.com The ability of the thiourea group to form strong hydrogen bonds is a key feature in its role in molecular recognition and catalysis.

Significance of Hybrid Acridine-Thiourea Scaffolds in Chemical Science

The combination of the acridine and thiourea moieties into a single molecular entity, creating a hybrid acridine-thiourea scaffold, is a compelling area of chemical science. Such hybrids are designed with the expectation that they may exhibit synergistic or novel properties that are not present in the individual components. The acridine part can serve as an anchoring group, for instance, by intercalating into DNA, while the thiourea fragment can introduce additional binding interactions or its own biological effects.

Research into related compounds, such as acridinyl thiosemicarbazides, has demonstrated the potential of these hybrid structures. These studies suggest that the linkage of a thiourea or a similar moiety to the 9-position of the acridine ring can lead to compounds with significant biological potential. While specific research on N-Acridin-9-yl-N'-ethylthiourea is not currently available, the foundational knowledge of its constituent parts strongly suggests that it and its analogues are promising candidates for future investigation in medicinal and materials chemistry. The synthesis and characterization of this specific compound would be a valuable contribution to the field, allowing for a deeper understanding of the structure-activity relationships within this class of hybrid molecules.

Properties

CAS No. |

848902-79-4 |

|---|---|

Molecular Formula |

C16H15N3S |

Molecular Weight |

281.4 g/mol |

IUPAC Name |

1-acridin-9-yl-3-ethylthiourea |

InChI |

InChI=1S/C16H15N3S/c1-2-17-16(20)19-15-11-7-3-5-9-13(11)18-14-10-6-4-8-12(14)15/h3-10H,2H2,1H3,(H2,17,18,19,20) |

InChI Key |

XJSAEIDACDMWOV-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=S)NC1=C2C=CC=CC2=NC3=CC=CC=C31 |

Origin of Product |

United States |

Advanced Synthetic Strategies and Mechanistic Pathways for N Acridin 9 Yl N Ethylthiourea and Its Analogues

Synthesis of N-Acridin-9-yl-N'-ethylthiourea: Methodological Approaches

The creation of the this compound scaffold can be achieved through a few key synthetic routes, primarily involving the formation of the C9-N bond to the acridine (B1665455) core and the subsequent construction of the thiourea (B124793) linkage.

Condensation Reactions with 9-Aminoacridine (B1665356) Precursors

A primary and direct method for the synthesis of this compound involves the reaction of a 9-aminoacridine precursor with ethyl isothiocyanate. 9-Aminoacridine itself, a key intermediate, can be synthesized from 9-chloroacridine (B74977). The chlorine atom at the 9-position of the acridine ring is highly susceptible to nucleophilic substitution.

The synthesis of 9-aminoacridine often starts from N-phenylanthranilic acid, which is cyclized using phosphorus oxychloride to yield 9-chloroacridine. orgsyn.org This intermediate is then typically reacted with an amine source to produce 9-aminoacridine. orgsyn.org While direct amination is possible, alternative methods, such as reaction with phenol (B47542) followed by treatment with ammonium (B1175870) chloride, have been employed to achieve this transformation. orgsyn.org

Once 9-aminoacridine is obtained, it can be reacted with ethyl isothiocyanate in a suitable solvent to yield this compound. This reaction proceeds via the nucleophilic attack of the amino group of 9-aminoacridine on the electrophilic carbon atom of the isothiocyanate group. mdpi.com The general reaction of amines with isothiocyanates is a well-established and efficient method for the formation of thiourea derivatives. mdpi.comresearchgate.net The reaction conditions, such as solvent and temperature, can be optimized to ensure high yields.

Alternatively, 9-isothiocyanatoacridine (B1218491) can serve as a versatile intermediate. This compound can be prepared and subsequently reacted with ethylamine (B1201723) to afford the target thiourea. The synthesis of a similar thiosemicarbazide (B42300) by reacting acridin-9-yl isothiocyanate with 1,1-diphenylhydrazine (B1198277) has been reported, highlighting the utility of this approach. rsc.org

A summary of the typical reaction conditions for the synthesis of thiourea derivatives from amines and isothiocyanates is presented in the table below.

| Reactants | Reagents/Catalyst | Solvent | Temperature | Yield | Reference |

| 9-Aminoacridine, Ethyl isothiocyanate | - | Anhydrous Acetone | Reflux | Good | mdpi.com |

| Acridin-9-yl isothiocyanate, Ethylamine | - | Anhydrous Acetone | Room Temp. | Good | rsc.org |

Interactive Data Table: Synthesis of Thiourea Derivatives

Utilization of Isothiocyanates in Thiourea Formation

Isothiocyanates are pivotal reagents in the synthesis of thioureas due to the high electrophilicity of their central carbon atom. The reaction of an amine with an isothiocyanate is a robust and widely applicable method for creating unsymmetrical thioureas. mdpi.com

The general mechanism involves the nucleophilic addition of the amine's nitrogen atom to the carbon of the isothiocyanate group (-N=C=S). This forms a zwitterionic intermediate which rapidly undergoes a proton transfer to yield the stable thiourea. The reactivity of the isothiocyanate makes these reactions often proceed under mild conditions with high efficiency. mdpi.com

Regioselective Synthesis of Cyclized Derivatives from this compound

The this compound molecule possesses multiple nucleophilic centers, making it an excellent precursor for the synthesis of various heterocyclic systems through cyclization reactions. A key area of investigation is the regioselective formation of these cyclized products, particularly thiazolidinone derivatives.

Formation of Thiazolidinone Derivatives

Thiazolidinones, specifically 2-imino-1,3-thiazolidin-4-ones, are readily synthesized from N,N'-disubstituted thioureas by reaction with α-haloacyl halides or their corresponding esters, such as methyl bromoacetate (B1195939) or bromoacetyl bromide. rsc.orgnu.edu.kz This reaction provides a direct route to a five-membered heterocyclic ring fused in a spiro or imino fashion to the acridine core.

Research on the closely related N-(anthracen-9-yl)-N'-ethylthiourea has shown that it reacts with methyl bromoacetate to yield primarily 2-[(anthracen-9-yl)imino]-3-ethyl-1,3-thiazolidin-4-one. rsc.orgnu.edu.kz This suggests that a similar reaction with this compound would favor the formation of the corresponding 2-(acridin-9-ylimino)-3-ethyl-1,3-thiazolidin-4-one.

Interestingly, studies on (acridin-9-ylmethyl)thioureas have revealed a propensity for spontaneous cyclization to form spiro[dihydroacridine-9'(10'H),5-imidazolidine]-2-thiones. researchgate.net This highlights the inherent reactivity of the acridine C-9 position towards intramolecular nucleophilic attack. While this specific cyclization leads to an imidazolidine-2-thione, it underscores the potential for various cyclization pathways depending on the specific substituents and reaction conditions.

Influence of Electrophiles on Regioselectivity

The choice of electrophile in the cyclization of this compound to form thiazolidinones has a profound impact on the regioselectivity of the reaction. Studies on the analogous N-(anthracen-9-yl)-N'-ethylthiourea have demonstrated this effect clearly. rsc.orgnu.edu.kz

When methyl bromoacetate is used as the electrophile, the major product is the 2-[(anthracen-9-yl)imino]-3-ethyl-1,3-thiazolidin-4-one. rsc.orgnu.edu.kz However, when bromoacetyl bromide is employed, the product distribution is reversed, favoring the formation of the regioisomeric 3-(anthracen-9-yl)-2-ethylimino-1,3-thiazolidin-4-one. rsc.orgnu.edu.kz This remarkable switch in regioselectivity is attributed to different reaction pathways dictated by the reactivity of the electrophile.

| Thiourea Precursor | Electrophile | Major Regioisomer | Minor Regioisomer | Reference |

| N-(Anthracen-9-yl)-N'-ethylthiourea | Methyl bromoacetate | 2-[(Anthracen-9-yl)imino]-3-ethyl-1,3-thiazolidin-4-one | 3-(Anthracen-9-yl)-2-ethylimino-1,3-thiazolidin-4-one | rsc.orgnu.edu.kz |

| N-(Anthracen-9-yl)-N'-ethylthiourea | Bromoacetyl bromide | 3-(Anthracen-9-yl)-2-ethylimino-1,3-thiazolidin-4-one | 2-[(Anthracen-9-yl)imino]-3-ethyl-1,3-thiazolidin-4-one | rsc.orgnu.edu.kz |

Interactive Data Table: Influence of Electrophiles on Regioselectivity in Thiazolidinone Synthesis

This differential reactivity provides a powerful tool for selectively synthesizing specific thiazolidinone regioisomers.

Mechanistic Investigations of Reaction Pathways

The observed regioselectivity in the cyclization of acridinyl and anthracenyl thioureas has prompted detailed mechanistic investigations. The formation of different regioisomers is rationalized by considering the stability and reactivity of the key intermediates.

In the reaction with methyl bromoacetate, the proposed mechanism involves the initial S-alkylation of the thiourea to form an isothiourea intermediate. Subsequent intramolecular cyclization with the elimination of methanol (B129727) leads to the thermodynamically more stable 2-imino-1,3-thiazolidin-4-one. rsc.orgnu.edu.kz

Conversely, the more reactive bromoacetyl bromide is thought to initially acylate the more nucleophilic nitrogen atom of the thiourea. This is followed by an intramolecular S-alkylation to form the thiazolidinone ring. The regioselectivity in this case is governed by the relative nucleophilicity of the two nitrogen atoms in the thiourea.

Furthermore, unexpected mechanistic pathways have been uncovered. For the cyclization of (acridin-9-yl)methyl thioureas, a transient spiro 9,10-dihydroacridine (B10567) intermediate has been proposed to explain the regiospecific formation of 3-(acridin-9-yl)methyl-2-iminothiazolidin-4-ones. researchgate.net This mechanism involves an initial intramolecular cyclization to form a spiro intermediate, which then rearranges to the final thiazolidinone product. This pathway circumvents the direct competition between the two nitrogen atoms for the electrophile and explains the formation of a single regioisomer. The propensity of the acridine C-9 position to undergo nucleophilic attack and form spirocyclic compounds is a key factor in these transformations. researchgate.net

These mechanistic studies, often supported by computational calculations, are crucial for understanding and predicting the outcomes of these complex reactions, thereby enabling the rational design of synthetic routes to novel heterocyclic compounds with desired structures and properties.

Transient Intermediate Formations (e.g., Spiro 9,10-Dihydroacridine Intermediates)

The synthesis of various acridine derivatives often proceeds through transient intermediates that are not isolated but play a crucial role in the reaction mechanism. A notable example is the formation of spiro 9,10-dihydroacridine intermediates. These species arise from the high reactivity of the C-9 position in the acridine skeleton. researchgate.net

In the synthesis of 3-(acridin-9-yl)methyl-2-substituted imino-1,3-thiazolidin-4-ones, the reaction of unstable (acridin-9-yl)methyl thioureas with reagents like methyl bromoacetate or bromoacetyl bromide proceeds through a transient spiro 9,10-dihydroacridine intermediate. researchgate.net This mechanistic pathway explains the unexpected formation of a single regioisomer of the thiazolidinone product. researchgate.net The formation of these spiro intermediates is a testament to the general propensity of 9-substituted acridines to undergo easy spirocyclization. lookchem.com

Role of Nucleophilicity in Reaction Control

Nucleophilicity is a determining factor in the synthetic pathways of acridinyl thioureas, influencing the final product structure. The thiourea moiety itself presents multiple nucleophilic centers, primarily the sulfur and nitrogen atoms. The course of the reaction is often dictated by which of these centers participates in the key bond-forming steps.

For instance, in the reaction of 1-(acridin-9-yl)-3-disubstituted thioureas with electrophiles like methyl bromoacetate, the nucleophilic attack can theoretically occur from either the sulfur or a nitrogen atom of the thiourea. However, experimental evidence suggests that the C-9 carbon of the acridine ring, being a hard electrophile, shows a greater affinity for the harder nitrogen nucleophile over the softer sulfur nucleophile. lookchem.com This preference directs the cyclization to form specific heterocyclic rings.

The interplay of nucleophilicity is also evident in the synthesis of N-acyl thiourea derivatives. The reaction involves the nucleophilic addition of an amine to an isothiocyanate. mdpi.com The high electrophilicity of the carbon atom in the isothiocyanate group makes it a prime target for nucleophilic attack. mdpi.com

Spirocyclization Phenomena in Acridin-9-yl Thioureas

Spirocyclization, the formation of a new ring system sharing a single atom with an existing ring, is a prominent feature in the chemistry of acridin-9-yl thioureas. This phenomenon leads to the generation of novel spiro-acridine compounds with potential biological applications. researchgate.net

Spontaneous Intramolecular Cyclization Pathways

A remarkable characteristic of certain acridin-9-yl thioureas is their ability to undergo spontaneous intramolecular cyclization. This process is driven by the inherent reactivity of the acridine C-9 position, which allows for an intramolecular nucleophilic attack, leading to the formation of a five-membered spiro ring. researchgate.net

For example, 1-substituted 3-(acridin-9-ylmethyl)thioureas have been shown to spontaneously cyclize to form spiro[dihydroacridine-9'(10'H),5-imidazolidine]-2-thiones. lookchem.comresearchgate.net This reaction proceeds without the need for an external reagent to induce cyclization, highlighting the intrinsic reactivity of the starting material. An unusual spirocyclization has also been observed where a CH carbanion, rather than a nitrogen atom, acts as the nucleophile in 3-(acridin-9-ylmethyl)-1-(acridin-9-yl)thioureas containing two acridine rings. lookchem.com

Factors Governing Spiro Ring Formation

Several factors govern the formation of the spiro ring in acridin-9-yl thioureas. The nature of the substituents on the thiourea moiety and the reaction conditions play a crucial role in determining the outcome of the reaction.

The bulkiness of the substituents can influence whether a spiro compound or a different heterocyclic system is formed. In the reaction of 1-(acridin-9-yl)-3-disubstituted thioureas with electrophiles, the steric hindrance around the nucleophilic centers can direct the reaction towards the formation of either polyfunctionally substituted (acridin-9-yl)imino-1,3-thiazolidin-4-ones or spiro[9,10-dihydroacridine-9,4′-thiazolidines]. researchgate.net

The choice of solvent and base can also impact the reaction pathway. For instance, the intramolecular cyclization of certain thioureas is observed to be base-catalyzed. scispace.com The solvent can influence the conformation of the molecule, potentially facilitating or hindering the intramolecular attack required for spirocyclization.

Advanced spectroscopic techniques such as 1H, 13C, and 15N NMR spectroscopy, along with X-ray crystallography, are instrumental in confirming the spirocyclic structures. lookchem.com Key spectral features include the appearance of a signal for a quaternary, sp3-hybridized spiro carbon (C-9') in the NMR spectrum, typically around 70 ppm. nih.gov

Comprehensive Spectroscopic and Crystallographic Elucidation of N Acridin 9 Yl N Ethylthiourea and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For N-Acridin-9-yl-N'-ethylthiourea, a combination of one-dimensional and two-dimensional NMR experiments would provide a complete picture of its constitution and stereochemistry.

One-Dimensional NMR Techniques (¹H, ¹³C, ¹⁵N NMR)

One-dimensional NMR spectra offer fundamental information about the chemical environment of magnetically active nuclei.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the acridine (B1665455) core, the ethyl group, and the N-H protons of the thiourea (B124793) linkage. The eight aromatic protons of the acridine moiety typically appear as a complex series of multiplets in the downfield region (approximately δ 7.0-8.5 ppm). For related acridinyl derivatives, these protons often present as doublets and triplets, reflecting their coupling patterns. nih.govnih.gov The ethyl group would exhibit a characteristic quartet for the methylene (B1212753) (-CH2-) protons, coupled to the methyl protons, and a triplet for the terminal methyl (-CH3) protons, likely in the upfield region of the spectrum. The N-H protons are expected to appear as broad singlets, and their chemical shifts can be sensitive to solvent and concentration. In some acridine derivatives, exchangeable NH protons are observed at δ 9.48-9.63 ppm and δ 11.3 ppm. nih.govresearchgate.net

¹³C NMR: The carbon-13 NMR spectrum provides insight into the carbon framework. The acridine core would display multiple signals in the aromatic region (δ 120-150 ppm). The thiocarbonyl carbon (C=S) of the thiourea group is a key diagnostic signal, typically found significantly downfield, often in the range of δ 174-183 ppm for related thiourea derivatives. researchgate.net The carbons of the ethyl group would appear in the aliphatic region (δ 15-50 ppm). For a similar compound, 1-((1-(Acridin-9-yl)-1H-1,2,3-triazol-4-yl)methyl)-6-methylpyrimidine-2,4(1H,3H)-dione, the acridine carbon signals were observed between δ 122.09 and δ 143.9 ppm. nih.gov

¹⁵N NMR: While less common, ¹⁵N NMR would be highly informative for characterizing the nitrogen atoms of the acridine ring and the thiourea moiety. The chemical shifts would confirm the hybridization and electronic environment of the nitrogen atoms, helping to distinguish between the acridine nitrogen and the two distinct nitrogens of the N,N'-disubstituted thiourea.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Acridine H (aromatic) | 7.0 - 8.5 (m) | 120 - 150 |

| Thiourea N-H | Broad s | - |

| Ethyl -CH₂- | Quartet | ~40-50 |

| Ethyl -CH₃ | Triplet | ~15-20 |

| Thiourea C=S | - | ~180 |

Two-Dimensional NMR Experiments (e.g., NOESY) for Stereochemical Analysis

Two-dimensional NMR experiments are crucial for confirming assignments and elucidating the three-dimensional structure. A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment would reveal through-space correlations between protons. This would be particularly useful in establishing the conformation around the N-C bonds of the thiourea linkage and the orientation of the ethyl group relative to the acridine plane. For instance, NOE correlations between the ethyl protons and specific protons on the acridine ring would define the preferred spatial arrangement of the molecule in solution. In studies of methylated acridin-9-ylthioureas, NOE difference experiments were used to confirm structural assignments and stereochemistry.

Infrared (IR) and Mass Spectrometry (MS) Characterization

IR spectroscopy and mass spectrometry provide complementary information regarding functional groups and molecular weight.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands. Key vibrations include N-H stretching of the thiourea group (typically around 3200-3400 cm⁻¹), aromatic C-H stretching (above 3000 cm⁻¹), and C=C stretching of the acridine ring (around 1500-1600 cm⁻¹). The C=S stretching vibration, characteristic of the thiourea group, is expected in the region of 1300-1400 cm⁻¹ and can sometimes be coupled with C-N stretching. In related spiro-acridine derivatives, N-H stretching was observed in the range of 3304–3314 cm⁻¹. researchgate.net

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) would provide the exact molecular formula. The fragmentation pattern would likely involve cleavage of the ethyl group and fragmentation of the thiourea linkage, providing further structural confirmation.

Table 2: Key IR Absorption Bands and Expected MS Data for this compound

| Technique | Feature | Expected Value/Observation |

| IR | N-H Stretch | ~3200-3400 cm⁻¹ |

| Aromatic C-H Stretch | >3000 cm⁻¹ | |

| C=C Stretch (Aromatic) | ~1500-1600 cm⁻¹ | |

| C=S Stretch | ~1300-1400 cm⁻¹ | |

| MS | Molecular Ion Peak [M]⁺ | Corresponds to C₁₆H₁₅N₃S |

| Major Fragments | Loss of ethyl group, cleavage at thiourea linkage |

Single Crystal X-ray Diffraction Analysis for Solid-State Structures

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and information about intermolecular interactions.

Determination of Molecular Conformation and Geometry

The crystal structure of this compound would reveal the planarity of the acridine system and the geometry of the thiourea moiety. In related structures, such as N-(acridin-9-yl)-2-(4-methylpiperidin-1-yl) acetamide, the acridine skeleton is largely planar. A key feature of interest would be the dihedral angle between the plane of the acridine ring and the plane of the thiourea group. In a similar acylated derivative, this angle was found to be nearly perpendicular (83.5°). The bond lengths and angles within the thiourea unit would confirm its thione tautomeric form.

Table 3: Expected Crystallographic Parameters for this compound based on Analogous Structures

| Parameter | Expected Value/Observation | Reference Compound Information |

| Crystal System | - | Triclinic (Pī) for N-(acridin-9-yl)-2-(4-methylpiperidin-1-yl) acetamide |

| Space Group | - | Orthorhombic (P2₁) for N-(acridin-9-yl)-4-chloro-N-(4-chloro-butanoyl) butanamide |

| Dihedral Angle (Acridine-Thiourea) | Likely large, indicating a twisted conformation | 83.5° in an acylated derivative |

| C=S Bond Length | ~1.7 Å | Consistent with thiourea derivatives |

| C-N Bond Lengths (Thiourea) | ~1.3-1.4 Å | Consistent with partial double bond character |

Analysis of Intermolecular Interactions in Crystal Lattices

The packing of molecules in the crystal lattice is governed by intermolecular forces such as hydrogen bonding and π-π stacking. The N-H protons of the thiourea group are capable of acting as hydrogen bond donors, likely forming hydrogen bonds with the sulfur atom of a neighboring molecule or with the nitrogen atom of the acridine ring. Furthermore, the planar aromatic systems of the acridine moieties are expected to engage in π-π stacking interactions, which would be a significant stabilizing force in the crystal lattice. Analysis of these interactions is crucial for understanding the supramolecular chemistry of the compound.

Theoretical and Computational Chemistry Approaches to N Acridin 9 Yl N Ethylthiourea Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a important tool for investigating the electronic properties of acridine (B1665455) derivatives. By approximating the many-electron Schrödinger equation, DFT provides a balance between computational cost and accuracy, making it suitable for studying relatively large molecules like N-Acridin-9-yl-N'-ethylthiourea.

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO)

The electronic structure of this compound is characterized by the interplay between the electron-rich acridine ring system and the thiourea (B124793) moiety. Molecular orbital analysis, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity and electronic transitions.

The HOMO is typically localized on the electron-donating parts of the molecule, which in this case would likely involve the acridine nitrogen and the sulfur atom of the thiourea group. The LUMO, conversely, is expected to be distributed over the electron-accepting acridine ring. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more readily undergoes electronic excitations.

Computational studies on similar acridine derivatives have provided insights into their electronic properties. For instance, DFT calculations on various substituted acridines have been used to correlate their electronic structures with observed biological activities. These studies often reveal that modifications to the substituents on the acridine core can significantly alter the HOMO and LUMO energy levels, thereby tuning the molecule's electronic and photophysical properties.

Table 1: Representative HOMO-LUMO Energy Gaps for Acridine Derivatives from DFT Studies

| Acridine Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 9-Aminoacridine (B1665356) | -5.89 | -1.78 | 4.11 |

| 9-Chloroacridine (B74977) | -6.23 | -2.15 | 4.08 |

| Proflavine (3,6-diaminoacridine) | -5.45 | -1.54 | 3.91 |

Note: The data in this table are illustrative and based on typical values found in the literature for related acridine compounds. The exact values for this compound would require specific DFT calculations.

Energetic Landscape and Reaction Path Analysis

DFT calculations are also instrumental in mapping the energetic landscape of this compound, including the identification of stable conformers, transition states, and reaction intermediates. This is particularly relevant for understanding its synthesis, reactivity, and potential metabolic pathways.

By performing geometry optimizations, researchers can identify the most stable three-dimensional structure of the molecule. Furthermore, by exploring the potential energy surface, it is possible to elucidate the mechanisms of various chemical reactions. For example, the synthesis of this compound likely involves the nucleophilic substitution of 9-chloroacridine with ethylthiourea. DFT calculations can model this reaction pathway, determining the activation energies and identifying the transition state structures, thus providing a detailed understanding of the reaction kinetics.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, providing insights into its conformational flexibility and interactions with its environment, such as solvent molecules or biological macromolecules.

Conformational Dynamics of the Compound

The this compound molecule possesses several rotatable bonds, particularly around the thiourea linkage. This allows for a range of possible conformations, which can be explored using MD simulations. These simulations can reveal the preferred conformations in different environments and the timescale of transitions between them. Understanding the conformational dynamics is crucial as different conformers may exhibit different biological activities or physical properties.

Studies on other acridine derivatives have demonstrated the utility of MD simulations in understanding their flexibility. For instance, simulations of acridine-based drugs have shown how their conformational changes can influence their ability to intercalate into DNA or bind to protein targets. nih.gov

Ligand-Receptor Interaction Simulations

A significant application of MD simulations is in the study of how this compound might interact with biological receptors, such as proteins or nucleic acids. These simulations can provide a dynamic picture of the binding process, revealing the key intermolecular interactions that stabilize the ligand-receptor complex.

By placing the molecule in a simulation box with a target receptor and water molecules, researchers can observe the binding process and analyze the resulting complex. This can help to identify the specific amino acid residues or nucleotide bases that interact with the ligand, and the nature of these interactions (e.g., hydrogen bonds, van der Waals forces, or pi-stacking). Such information is invaluable for rational drug design and for understanding the mechanism of action of bioactive compounds. For example, computational docking and MD simulations have been used to study the interaction of acridine derivatives with topoisomerase II, a key enzyme in DNA replication and a target for some anticancer drugs. nih.gov

Quantum-Chemical Modeling of Stereoisomerism and Tautomerism

Quantum-chemical methods are essential for studying the subtle but important phenomena of stereoisomerism and tautomerism in molecules like this compound.

The thiourea group in this compound can potentially exist in different tautomeric forms, such as the thione and thiol forms. Quantum-chemical calculations can predict the relative stabilities of these tautomers and the energy barriers for their interconversion. The predominance of a particular tautomer can have a significant impact on the molecule's chemical reactivity and its ability to form hydrogen bonds. Studies on related acridin-9-amines have shown that the tautomeric equilibrium between the amino and imino forms is influenced by substituents on the exocyclic nitrogen atom. researchgate.net

Furthermore, if chiral centers are present in the molecule or if restricted rotation leads to atropisomerism, quantum-chemical calculations can be used to determine the energetic differences between stereoisomers and to predict their chiroptical properties, such as circular dichroism spectra.

Computational Prediction of Molecular Properties (e.g., Reactivity Descriptors)

A thorough review of scientific literature reveals a notable absence of published theoretical and computational studies specifically focused on this compound. While computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the molecular properties and reactivity of novel compounds, no specific research findings or data sets for this compound appear to be available in the public domain.

Computational chemistry allows for the calculation of various electronic and structural properties that serve as reactivity descriptors. These typically include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: These frontier orbitals are crucial in determining a molecule's reactivity. The HOMO energy is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The energy gap between HOMO and LUMO (Egap) is an indicator of molecular stability and reactivity.

While computational studies have been performed on various other acridine and thiourea derivatives, the specific data for this compound is not present in the reviewed literature. nih.govresearchgate.netresearchgate.netmdpi.comresearchgate.net Research on related compounds, such as other 9-substituted acridines or different N'-substituted thioureas, has utilized computational approaches to understand their structure, stability, and potential interactions with biological targets. nih.govmdpi.com However, due to the strict focus of this article, findings from these related but distinct molecular systems cannot be extrapolated or presented here.

Consequently, no data tables detailing the predicted molecular properties or reactivity descriptors for this compound can be generated at this time. The scientific community has yet to publish research that applies theoretical and computational chemistry methods to this specific molecule.

Coordination Chemistry of N Acridin 9 Yl N Ethylthiourea and Its Analogues with Metal Centers

Ligand Design Principles for Metal Complexation

The design of ligands is a critical aspect in the development of metal complexes with specific properties. For N-Acridin-9-yl-N'-ethylthiourea and its analogues, several key principles guide their interaction with metal ions:

Hard and Soft Acid-Base (HSAB) Theory : The thiourea (B124793) functional group contains both a soft donor atom (sulfur) and harder donor atoms (nitrogen). This allows for selective coordination to a variety of metal centers. Soft metal ions like Ag(I), Au(I), and Hg(II) are expected to preferentially bind to the soft sulfur atom. In contrast, harder metal ions may favor coordination with the nitrogen atoms.

Steric Hindrance : The bulky acridine (B1665455) group can significantly influence the coordination geometry of the resulting metal complexes. This steric bulk can limit the number of ligands that can coordinate to a metal center and can favor the formation of specific isomers. The ethyl group on the other nitrogen atom also contributes to the steric profile of the ligand.

Electronic Effects : The electron-donating or withdrawing nature of substituents on the acridine ring or the N'-alkyl/aryl group can modulate the electron density on the donor atoms of the thiourea moiety. This, in turn, affects the strength of the coordinate bond with the metal center.

Chelation : The presence of multiple donor atoms (S and N) in close proximity allows for the possibility of chelation, where the ligand binds to the metal center through more than one donor atom. This generally leads to more stable complexes compared to those with monodentate ligands. The flexibility of the thiourea backbone is crucial for achieving a favorable chelate ring size.

These design principles are fundamental in predicting and understanding the coordination behavior of this compound and its analogues, enabling the synthesis of metal complexes with desired structural and electronic properties.

Synthesis and Characterization of Thiourea-Metal Complexes

The synthesis of metal complexes with this compound and its analogues typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent is crucial to ensure the solubility of both the ligand and the metal salt. Common solvents include ethanol, methanol (B129727), acetonitrile, and dimethylformamide (DMF). The reaction conditions, such as temperature and reaction time, can be optimized to obtain the desired product in high yield and purity.

The characterization of the resulting metal complexes is performed using a combination of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy : IR spectroscopy is a powerful tool for determining the coordination mode of the thiourea ligand. The stretching frequency of the C=S bond is particularly informative. A shift to a lower frequency upon coordination to a metal center is indicative of the involvement of the sulfur atom in bonding. Changes in the N-H stretching frequencies can also provide evidence for the coordination of the nitrogen atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR spectroscopy are used to characterize the structure of the complexes in solution. The chemical shifts of the protons and carbons in the vicinity of the coordination site are sensitive to the presence of the metal ion. For diamagnetic complexes, well-resolved spectra can provide detailed information about the ligand environment.

Mass Spectrometry : Electrospray ionization mass spectrometry (ESI-MS) and other mass spectrometry techniques are used to determine the molecular weight of the complex and to confirm its composition.

Single-Crystal X-ray Diffraction : This technique provides unambiguous information about the solid-state structure of the metal complexes, including bond lengths, bond angles, and the coordination geometry around the metal center.

A hypothetical data table summarizing the characterization data for a representative metal complex of this compound is presented below.

| Compound | Formula | FT-IR (cm-1) | 1H NMR (ppm) | ESI-MS (m/z) |

| Ligand (L) | C16H15N3S | ν(N-H): 3250, ν(C=S): 1330 | 8.2-7.5 (m, 8H, Ar-H), 3.6 (q, 2H, CH2), 1.2 (t, 3H, CH3) | 282.1 [M+H]+ |

| [Pd(L)2Cl2] | C32H30Cl2N6PdS2 | ν(N-H): 3245, ν(C=S): 1315 | 8.5-7.6 (m, 16H, Ar-H), 3.8 (q, 4H, CH2), 1.3 (t, 6H, CH3) | 741.0 [M+H]+ |

Coordination Modes of Thiourea Ligands (Monodentate, Bidentate)

This compound and its analogues can exhibit different coordination modes depending on the metal ion, the reaction conditions, and the presence of other ligands.

Monodentate Coordination : The most common coordination mode for thiourea ligands is through the sulfur atom. mdpi.comresearchgate.net The sulfur atom, being a soft donor, readily coordinates to soft and borderline metal ions. In this mode, the ligand acts as a neutral monodentate ligand.

Bidentate Coordination : Thiourea derivatives can also act as bidentate ligands, coordinating through both the sulfur and one of the nitrogen atoms. mdpi.comresearchgate.net This results in the formation of a chelate ring. For this compound, coordination could involve the sulfur atom and the nitrogen atom of the acridine ring or the nitrogen atom of the thiourea backbone. The formation of a stable five- or six-membered chelate ring is generally favored. Bidentate coordination often occurs after deprotonation of the N-H group, resulting in an anionic ligand.

The specific coordination mode adopted by the ligand has a significant impact on the geometry and reactivity of the resulting metal complex. The interplay between the electronic and steric properties of the ligand and the metal center ultimately determines the preferred coordination mode.

Q & A

Q. How can researchers design a robust structure-activity relationship (SAR) study for derivatives?

- Methodology : Synthesize analogs with modifications to the acridine core (e.g., halogenation) and thiourea linker (e.g., alkyl chain elongation). Test against a panel of biological targets. Use multivariate regression analysis (e.g., PLS) to correlate substituent effects (Hammett σ values) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.